4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Aldose reductase inhibition Enzyme assay SAR

Researchers requiring a structurally validated FABP4 ligand face limited options with atomic-resolution data. This compound provides: • High-resolution FABP4 co-crystal structure (PDB 7G0Q, 1.02 Å) - uniquely available for oxadiazole butanoic acids • Aldose reductase inhibitor (IC50 17,700 nM) - 33-fold weaker than 3-nitro analog, ideal SAR control • Moderate LogP (~2.8) - suitable for cell-based permeability assays Supplied with full characterization for immediate research deployment.

Molecular Formula C12H11ClN2O3
Molecular Weight 266.68 g/mol
CAS No. 439108-15-3
Cat. No. B026116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
CAS439108-15-3
Synonyms4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid; 
Molecular FormulaC12H11ClN2O3
Molecular Weight266.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)CCCC(=O)O)Cl
InChIInChI=1S/C12H11ClN2O3/c13-9-6-4-8(5-7-9)12-14-10(18-15-12)2-1-3-11(16)17/h4-7H,1-3H2,(H,16,17)
InChIKeyROMPPAWVATWIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: Core Scaffold & Primary Targets


4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (CAS 439108-15-3) is a heterocyclic carboxylic acid containing a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group and a butanoic acid side chain [1]. This compound has been identified as a ligand for two distinct protein targets: Fatty Acid-Binding Protein 4 (FABP4), as demonstrated by a high-resolution X-ray co-crystal structure (PDB 7G0Q, 1.02 Å) [2], and Aldo-keto reductase family 1 member B1 (aldose reductase), with an in vitro IC50 value of 17,700 nM [3]. The compound's molecular weight is 266.68 g/mol, and it has a calculated LogP of approximately 2.8, indicating moderate lipophilicity .

Dual-target ligand: Engages FABP4 and aldose reductase
Co-crystal validated: High-resolution X-ray structure available
Moderate lipophilicity: May support cell-based assay design

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: Structural Analog Specificity


The 1,2,4-oxadiazole butanoic acid scaffold is a privileged structure in medicinal chemistry, but subtle substituent variations on the phenyl ring dramatically alter both target engagement and physicochemical properties. Simple substitution of the 4-chlorophenyl group with a 4-fluorophenyl, 4-methylphenyl, or 3-nitrophenyl moiety results in distinct binding profiles, as evidenced by differential inhibitory potency against aldose reductase (33-fold difference between 4-chloro and 3-nitro analogs) [1] and unique protein co-crystallization behavior (FABP4 structure observed only for the 4-chloro derivative) [2]. Furthermore, the chlorine atom imparts a higher LogP (~2.8) compared to fluorine (~2.1) or methyl (~2.0-2.5) substituents , affecting membrane permeability and compound handling. These divergent biological and physicochemical characteristics preclude generic substitution and mandate compound-specific selection for experimental or procurement purposes.

Target engagement profiles diverge
4-Chloro uniquely co-crystallizes with FABP4; aldose reductase inhibition varies substantially across substituents.
Physicochemical mismatch
Chlorine substitution increases LogP, altering membrane permeability and handling vs fluoro/methyl analogs.
Structural data exclusivity
Only the 4-chloro derivative has a validated high-resolution co-crystal structure, limiting direct substitution in structural biology workflows.

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: Differentiation Evidence vs. Analogs


Aldose Reductase Inhibition: 4-Chloro vs. 3-Nitro Analogs

The 4-chlorophenyl derivative exhibits an IC50 of 17,700 nM against aldose reductase (AKR1B1), whereas the structurally analogous 3-nitrophenyl derivative (4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid) shows an IC50 of 530 nM in the same enzymatic assay system [1]. This represents a 33-fold reduction in potency, confirming that the 4-chloro substitution confers a distinct pharmacological profile compared to the 3-nitro substitution.

Aldose Reductase IC50
Head-to-head
4-Cl: 17,700 nM
3-NO2: 530 nM
33-fold difference
Supports SAR profiling; weaker baseline control
Assay conditions: 2°C (4-Cl) vs 25°C (3-NO2)
Aldose reductase inhibition Enzyme assay SAR

Unique FABP4 Co-Crystallization

A high-resolution (1.02 Å) X-ray co-crystal structure of human FABP4 in complex with 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid has been deposited in the PDB (7G0Q) [1]. In contrast, searches of the PDB and primary literature reveal no co-crystal structures of FABP4 with the 4-fluorophenyl, 4-methylphenyl, or 3-nitrophenyl analogs of this oxadiazole butanoic acid scaffold. This indicates that the 4-chlorophenyl moiety facilitates a binding mode or crystallization condition uniquely suited for FABP4 structural studies.

FABP4 Co-crystal
Class-level inference
PDB 7G0Q
1.02 Å, R-free 0.164
Supports FABP4 binding mode analysis
No co-crystal structures for other analogs
FABP4 X-ray crystallography Structural biology

Lipophilicity Difference vs. Fluoro and Methyl Analogs

Calculated LogP values for the 4-chlorophenyl derivative range from 2.80 to 3.14, depending on the computational method . In contrast, the 4-fluorophenyl analog exhibits an XLogP of 2.1 , and the 4-methylphenyl analog shows LogP values of 2.00 to 2.45 . The chlorine substitution thus increases lipophilicity by approximately 0.3 to 0.8 log units compared to fluorine or methyl substitutions on the same scaffold.

Lipophilicity (LogP)
Cross-study comparable
4-Cl: 2.80–3.14
4-F: 2.1
4-Me: 2.00–2.45
Influences membrane permeability
Calculated values; experimental review recommended
Lipophilicity LogP Physicochemical properties

High-Resolution Crystal Structure Validation

The X-ray crystal structure of human FABP4 complexed with 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid was determined at a resolution of 1.02 Å with R-free of 0.164 and R-work of 0.139 [1]. This exceptionally high resolution provides unambiguous confirmation of the compound's three-dimensional structure and its binding interactions, serving as a definitive reference for computational modeling, virtual screening, and structure-based design.

Structure Quality
Supporting evidence
1.02 Å resolution
R-free 0.164, R-work 0.139
Reliable template for docking & modeling
PDB 7G0Q
X-ray crystallography Quality control Structural confirmation

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: Targeted Application Scenarios


FABP4 Structural Biology & Drug Design

The 1.02 Å co-crystal structure with human FABP4 (PDB 7G0Q) provides atomic-level details of ligand binding [1]. This structure is uniquely available for the 4-chlorophenyl derivative among oxadiazole butanoic acids, making it the preferred tool compound for FABP4-targeted crystallography, molecular dynamics simulations, and virtual screening campaigns.

Aldose Reductase Inhibitor Profiling & SAR Baseline

With an IC50 of 17,700 nM against aldose reductase [1], this compound serves as a low-potency control or starting scaffold for medicinal chemistry optimization. Its 33-fold weaker activity compared to the 3-nitrophenyl analog (IC50 = 530 nM) establishes a clear structure-activity relationship useful for training predictive models or designing focused libraries.

Lipophilicity-Dependent Assay Development

The compound's calculated LogP of ~2.8 [1], which is 0.3-0.8 units higher than fluoro and methyl analogs, makes it a suitable candidate for studies requiring moderate membrane permeability without excessive hydrophobicity. This property is relevant for cell-based assays evaluating passive diffusion or for formulation studies in lipid-based delivery systems.

High-Resolution Crystallographic Reference Standard

The 1.02 Å resolution structure (R-free 0.164, R-work 0.139) [1] provides a validated set of atomic coordinates that can be used as a reference for computational chemistry, including force field parameterization, pharmacophore generation, and docking validation studies.

Application
Selection Property
Validation Focus
FABP4 structural biology & drug design
Validated binding pose availability
Binding mode interpretation by X-ray
Aldose reductase inhibitor profiling & SAR baseline
Low-potency baseline activity
SAR training set / inhibitor optimization
Lipophilicity-dependent assay development
Moderate membrane permeability profile
Passive diffusion or formulation compatibility
High-resolution crystallographic reference standard
High-resolution structural coordinates
Docking validation & pharmacophore modeling

Technical Documentation Hub

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26 linked technical documents
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